REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[S-:8][C:9]#[N:10].[NH4+].BrBr.C(=O)(O)[O-].[Na+]>CO.[Br-].[Na+].CCCCCC.CCOCC.O>[S:8]([C:5]1[CH:6]=[CH:7][C:2]([NH2:1])=[CH:3][CH:4]=1)[C:9]#[N:10] |f:1.2,4.5,7.8|
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
52.1 g
|
Type
|
reactant
|
Smiles
|
[S-]C#N.[NH4+]
|
Name
|
|
Quantity
|
230 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
38.7 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Br-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The rate of addition
|
Type
|
CUSTOM
|
Details
|
did not rise above 0° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
The reaction mixture was then stirred for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the phases separated
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to yield an oil, which
|
Type
|
FILTRATION
|
Details
|
The resulting solid was filtered
|
Type
|
WASH
|
Details
|
washed with hexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
S(C#N)C1=CC=C(N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |